Chlorhydrate d'anabasine

Vue d'ensemble

Description

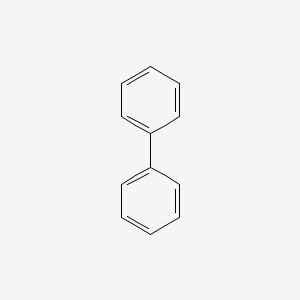

Le chlorhydrate d'anabasine est un composé chimique dérivé de l'anabasine, un alcaloïde de pyridine et de pipéridine présent dans le tabac en arbre (Nicotiana glauca) et le tabac commun (Nicotiana tabacum) . Il est structurellement similaire à la nicotine et a été historiquement utilisé comme insecticide . Le this compound est connu pour son rôle d'agoniste des récepteurs nicotiniques de l'acétylcholine, ce qui signifie qu'il peut imiter l'action de l'acétylcholine, un neurotransmetteur .

Applications De Recherche Scientifique

Anabasine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Industry: Historically, anabasine hydrochloride has been used as an insecticide.

Mécanisme D'action

Target of Action

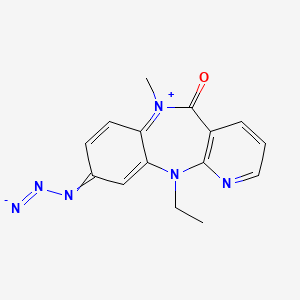

Anabasine hydrochloride primarily targets the nicotinic acetylcholine receptors (nAChRs) . It acts as a depolarizing neuromuscular junction (NMJ) blocker , an aromatase inhibitor , and a teratogen . It has a high affinity for neuronal nicotinic ACh receptors, particularly those with an α7 subunit, as well as skeletal muscle receptors .

Mode of Action

Anabasine hydrochloride interacts with its targets by acting as an agonist on most nicotinic acetylcholine receptors in the central and peripheral nervous systems . It binds to these receptors, causing depolarization of neurons and inducing the release of both dopamine and norepinephrine .

Biochemical Pathways

It is known that the compound’s ability to stimulate respiration is most pronounced when administered in specific doses . This suggests that it may affect respiratory pathways and potentially others related to the neurotransmitters dopamine and norepinephrine.

Pharmacokinetics

Detailed pharmacokinetic data for anabasine hydrochloride is currently limited. It is known that the compound can stimulate respiration, an effect that is most pronounced when administered to animals in a dose of 05 mg/kg . This suggests that the compound’s bioavailability and distribution may be dose-dependent.

Result of Action

The primary result of anabasine hydrochloride’s action is the stimulation of respiration, orienting reaction, and conditioned reflex activity in small doses . In larger doses, it has an inhibiting effect . It also promotes the development of a brief reaction of activation and accelerates the rhythm of the bioelectric activity of the brain .

Action Environment

It is known that the compound is used as an insecticide , suggesting that it may be more effective in certain environments

Analyse Biochimique

Biochemical Properties

Anabasine hydrochloride acts as a nicotinic acetylcholine receptor agonist. It binds to nicotinic acetylcholine receptors, inducing depolarization of nerve cells. This interaction can lead to a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning . The compound interacts with various enzymes and proteins, including those involved in neurotransmission and muscle contraction. For example, it has been shown to bind to α4β2 subunit-containing nicotinic acetylcholine receptors in K177 cells .

Cellular Effects

Anabasine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can cause depolarization of nerve cells, leading to a block in nerve transmission. This effect is similar to that of nicotine and can result in symptoms of poisoning at high doses . Additionally, anabasine hydrochloride has been shown to have teratogenic effects in swine, causing congenital defects such as cleft palate and severe fixed excessive flexure of carpal joints .

Molecular Mechanism

At the molecular level, anabasine hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors. This binding induces depolarization of nerve cells, leading to a block in nerve transmission. In high doses, this can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole . The compound’s interaction with nicotinic acetylcholine receptors is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anabasine hydrochloride can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, anabasine hydrochloride has been used as a biomarker of active tobacco use, and its presence in urine can indicate recent exposure to tobacco products . The compound’s stability and degradation in biological samples are important factors in its use as a biomarker.

Dosage Effects in Animal Models

The effects of anabasine hydrochloride vary with different dosages in animal models. In high doses, the compound can cause symptoms of poisoning, including depolarizing block of nerve transmission and death by asystole . In swine, anabasine hydrochloride has been shown to be teratogenic, causing congenital defects at certain dosages . These effects highlight the importance of dosage in determining the compound’s impact on animal models.

Metabolic Pathways

Anabasine hydrochloride is involved in various metabolic pathways, including those related to nicotine metabolism. The compound is a minor tobacco alkaloid and can be used as a biomarker of active tobacco use . It is metabolized in the body and can be detected in biological samples such as urine. The metabolic pathways involving anabasine hydrochloride are important for understanding its role in nicotine metabolism and its use as a biomarker.

Transport and Distribution

Anabasine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound can be detected in biological samples such as urine, indicating its distribution in the body . The transport and distribution of anabasine hydrochloride are important factors in its use as a biomarker of tobacco exposure.

Subcellular Localization

The subcellular localization of anabasine hydrochloride can influence its activity and function. The compound’s interaction with nicotinic acetylcholine receptors, which are located on the cell membrane, is a key aspect of its mechanism of action . Understanding the subcellular localization of anabasine hydrochloride is important for elucidating its effects on cellular function.

Méthodes De Préparation

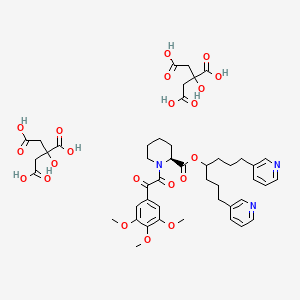

Voies Synthétiques et Conditions de Réaction : La préparation du chlorhydrate d'anabasine implique l'extraction de l'anabasine à partir des sources végétales, suivie de sa conversion en sel de chlorhydrate. Une méthode consiste à faire réagir l'anabasine avec de l'acide chlorhydrique pour former du this compound . La réaction est généralement réalisée dans des conditions contrôlées pour garantir la pureté et le rendement du produit.

Méthodes de Production Industrielle : La production industrielle de this compound est laborieuse et implique plusieurs étapes. La matière première, qui est la partie épigée de l'Anabasis aphylla, est traitée pour extraire l'anabasine. Ceci est suivi de sa conversion en sel de chlorhydrate en utilisant de l'acide chlorhydrique . Le processus nécessite une surveillance attentive pour maintenir la qualité et la constance du produit final.

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate d'anabasine subit diverses réactions chimiques, notamment :

Oxydation : L'anabasine peut être oxydée pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir l'anabasine en ses formes réduites.

Substitution : L'anabasine peut subir des réactions de substitution où un ou plusieurs atomes d'hydrogène sont remplacés par d'autres atomes ou groupes.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés de l'anabasine .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions et études chimiques.

Industrie : Historiquement, le this compound a été utilisé comme insecticide.

5. Mécanisme d'Action

Le this compound agit comme un agoniste des récepteurs nicotiniques de l'acétylcholine. Il se lie à ces récepteurs dans les systèmes nerveux central et périphérique, provoquant une dépolarisation des neurones et la libération de neurotransmetteurs tels que la dopamine et la norépinéphrine . Cette action peut entraîner divers effets physiologiques, notamment une augmentation du rythme cardiaque et de la pression artérielle .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'anabasine est structurellement similaire à d'autres alcaloïdes tels que la nicotine et l'anatabine . il possède des propriétés uniques qui le distinguent de ces composés :

Liste des Composés Similaires :

- Nicotine

- Anatabine

- Cytisine

- Lobeline

Propriétés

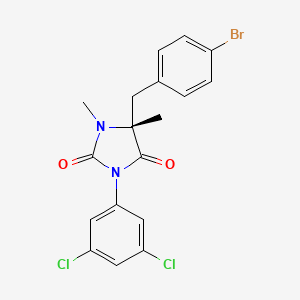

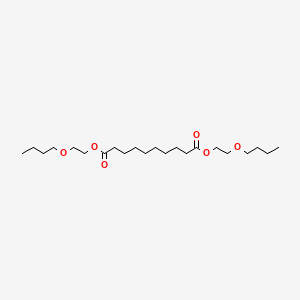

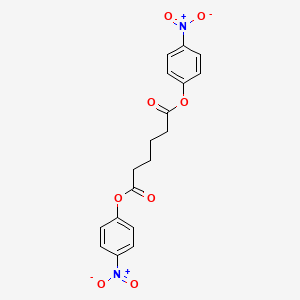

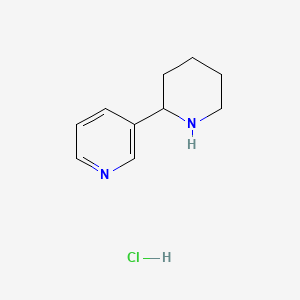

IUPAC Name |

3-piperidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934525 | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-48-5, 15251-47-5 | |

| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.